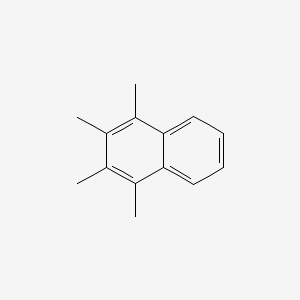
1,2,3,4-Tetramethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-四甲基萘是一种有机化合物,分子式为 C14H16。它是萘的衍生物,其中四个甲基取代了萘环的 1、2、3 和 4 位。该化合物以其独特的结构特性而闻名,并在各种科学和工业应用中使用。
准备方法
合成路线和反应条件: 1,2,3,4-四甲基萘可以通过多种方法合成。一种常见的方法是在强碱(如氢化钠)存在下,用甲基化试剂(如碘甲烷)烷基化萘。另一种方法包括使用钯催化剂对 1,2,3,4-四甲基-1,4-二氢萘进行催化氢化。
工业生产方法: 1,2,3,4-四甲基萘的工业生产通常涉及在酸性催化剂(如沸石)存在下,用甲醇催化烷基化萘。由于其效率和成本效益,该方法受到青睐。
化学反应分析
反应类型: 1,2,3,4-四甲基萘会发生多种化学反应,包括:
氧化: 它可以使用氧化剂(如高锰酸钾)氧化成四甲基邻苯二甲酸酐。
还原: 还原反应可以使用还原剂(如氢化铝锂)将其转化为 1,2,3,4-四甲基-1,4-二氢萘。
取代: 可以发生亲电取代反应,其中甲基可以使用试剂(如溴或氯)被其他官能团取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 存在铁(III)氯化物等催化剂的溴或氯。
主要生成物:
氧化: 四甲基邻苯二甲酸酐。
还原: 1,2,3,4-四甲基-1,4-二氢萘。
取代: 根据所用试剂,各种取代衍生物。
科学研究应用
1,2,3,4-四甲基萘有几种科学研究应用:
化学: 它用作合成更复杂有机分子的前体,并用作色谱分析中的标准物质。
生物学: 研究其潜在的生物活性及其与生物大分子之间的相互作用。
医药: 正在进行研究以探索其潜在的治疗特性及其作为药物合成中构建块的作用。
工业: 它用于生产特种化学品、染料,并用作聚合物和树脂制造中的中间体。
作用机理
1,2,3,4-四甲基萘的作用机理涉及其与各种分子靶标和途径的相互作用。在氧化反应中,它充当氧化剂的底物,导致形成氧化产物。在还原反应中,它充当电子受体,导致形成还原产物。具体的分子靶标和途径取决于反应类型和所涉及的试剂。
类似化合物:
1,2,3,4-四苯基萘: 结构相似,但具有苯基而不是甲基。
1,8-双(二甲氨基)萘: 以其高碱性和独特的结构特性而闻名。
1,2,3,6,7,8-六氢萘: 萘的部分氢化衍生物。
独特性: 1,2,3,4-四甲基萘的独特性在于其特定的取代模式,赋予其独特的化学和物理性质。其高度甲基化使其更具疏水性,并改变了其相对于其他萘衍生物的反应性。
作用机制
The mechanism of action of 1,2,3,4-tetramethylnaphthalene involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as an electron acceptor, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
相似化合物的比较
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with phenyl groups instead of methyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structural properties.
1,2,3,6,7,8-Hexahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness: 1,2,3,4-Tetramethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to other naphthalene derivatives.
属性
CAS 编号 |
28652-74-6 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-10(2)12(4)14-8-6-5-7-13(14)11(9)3/h5-8H,1-4H3 |
InChI 键 |
ZDPJODSYNODADV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744131.png)
amine](/img/structure/B11744143.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11744153.png)
![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744170.png)
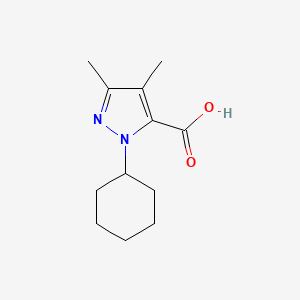
![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
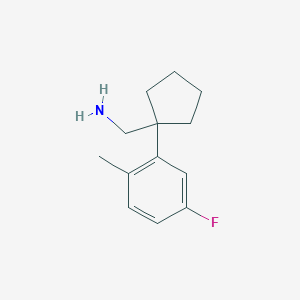
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)
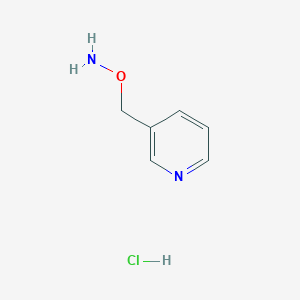
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
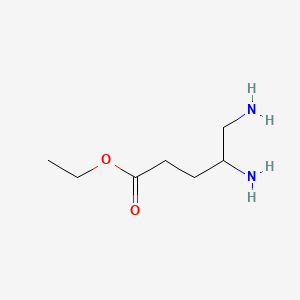
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
